molecular formula C10H11NO2 B6264690 4-(3-hydroxyphenyl)pyrrolidin-2-one CAS No. 73725-82-3

4-(3-hydroxyphenyl)pyrrolidin-2-one

Cat. No. B6264690
CAS RN: 73725-82-3
M. Wt: 177.2
InChI Key:
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Description

“4-(3-hydroxyphenyl)pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one ring, which is a five-membered lactam . This ring is present in both natural and synthetic compounds . The compound also contains a 3-hydroxyphenyl group .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The pyrrolidin-2-one ring is a five-membered lactam . The presence of this ring in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . The pyrrolidin-2-one ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Antiarrhythmic Activity

Pyrrolidin-2-one derivatives, including “4-(3-hydroxyphenyl)pyrrolidin-2-one”, have been found to exhibit antiarrhythmic activity . These compounds have shown effectiveness in arrhythmia associated with coronary artery occlusion and reperfusion in the non-working isolated perfused rat heart and in barium chloride-induced arrhythmia . This suggests potential applications in the treatment of cardiac arrhythmias.

Antioxidant Properties

Some pyrrolidin-2-one derivatives have demonstrated significant antioxidant effects . This antioxidant activity could potentially be beneficial in conditions where oxidative stress plays a role, such as neurodegenerative diseases, cancer, and cardiovascular diseases .

Adrenolytic Properties

The antiarrhythmic effect of some pyrrolidin-2-one derivatives is related to their adrenolytic properties . Adrenolytic agents block the effects of catecholamines on the heart and blood vessels, which can be beneficial in conditions like hypertension and certain types of heart disease .

Anticancer Activity

Pyrrolidin-2-one derivatives have shown anticancer activity against lung cancer and CNS cancer . This suggests potential applications in the development of novel anticancer drugs .

Anti-inflammatory Activity

Pyrrolidin-2-one derivatives have been found to exhibit anti-inflammatory activity . This could potentially be beneficial in conditions characterized by inflammation, such as arthritis, asthma, and autoimmune diseases .

Antidepressant Activity

Some pyrrolidin-2-one derivatives have shown antidepressant activity . This suggests potential applications in the treatment of mood disorders, including depression .

Antimicrobial Activity

Pyrrolidin-2-one derivatives have demonstrated antimicrobial activity . This suggests potential applications in the treatment of various bacterial, viral, and fungal infections .

Synthesis of Alkaloids and Unusual β-amino Acids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . This suggests potential applications in the development of novel drugs and therapeutic agents .

Safety and Hazards

The compound “4-(3-hydroxyphenyl)pyrrolidin-2-one” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Pyrrolones and pyrrolidinones, including “4-(3-hydroxyphenyl)pyrrolidin-2-one”, are versatile lead compounds for designing powerful bioactive agents. They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . Therefore, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Mechanism of Action

Target of Action

It’s known that pyrrolidin-2-one derivatives have adrenolytic properties . Adrenolytic agents work by blocking the adrenergic receptors, which play a crucial role in the cardiovascular system.

Result of Action

4-(3-hydroxyphenyl)pyrrolidin-2-one has been shown to have antiarrhythmic activity . This suggests that it can help regulate heart rhythm, potentially benefiting individuals with certain types of cardiovascular disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-hydroxyphenyl)pyrrolidin-2-one involves the reaction of 3-hydroxybenzaldehyde with proline to form 4-(3-hydroxyphenyl)pyrrolidine-2-carboxylic acid, which is then decarboxylated to form the final product.", "Starting Materials": ["3-hydroxybenzaldehyde", "proline", "sodium hydroxide", "ethanol", "hydrochloric acid"], "Reaction": [ "Step 1: Dissolve 3-hydroxybenzaldehyde (1.0 g, 8.2 mmol) and proline (1.2 g, 10.0 mmol) in ethanol (20 mL) and add sodium hydroxide (1.0 g, 25.0 mmol).", "Step 2: Heat the mixture at reflux for 24 hours.", "Step 3: Cool the mixture to room temperature and acidify with hydrochloric acid.", "Step 4: Extract the mixture with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain 4-(3-hydroxyphenyl)pyrrolidine-2-carboxylic acid as a white solid (1.2 g, 70%).", "Step 7: Dissolve 4-(3-hydroxyphenyl)pyrrolidine-2-carboxylic acid (1.0 g, 4.5 mmol) in ethanol (20 mL) and add hydrochloric acid (1.0 mL, 12.0 mmol).", "Step 8: Heat the mixture at reflux for 6 hours.", "Step 9: Cool the mixture to room temperature and filter the precipitated product.", "Step 10: Wash the product with cold ethanol and dry under vacuum to obtain 4-(3-hydroxyphenyl)pyrrolidin-2-one as a white solid (0.6 g, 60%)." ] }

CAS RN

73725-82-3

Product Name

4-(3-hydroxyphenyl)pyrrolidin-2-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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